molecular formula C21H23FN4O B2733906 N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251702-96-1

N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2733906
CAS No.: 1251702-96-1
M. Wt: 366.44
InChI Key: VPGVJUASKYZHST-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative with a carboxamide group at position 3, an aromatic anilino substituent at position 4, and a methyl group at position 7. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer and anti-inflammatory properties . Its structural uniqueness lies in the combination of a lipophilic N,N-diethyl carboxamide group, a fluorine- and methyl-substituted anilino moiety, and a 7-methyl group on the naphthyridine core. These features may enhance bioavailability and target binding compared to simpler analogs .

Properties

IUPAC Name

N,N-diethyl-4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-5-26(6-2)21(27)17-12-23-20-16(9-7-14(4)24-20)19(17)25-15-8-10-18(22)13(3)11-15/h7-12H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVJUASKYZHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)C)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Fluoro-Substituted Phenyl Group: This step involves the coupling of the naphthyridine core with a fluoro-substituted phenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Addition of Diethylamino and Carboxamide Functionalities:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX software ) and NMR data (e.g., ) confirm substituent positions and hydrogen-bonding interactions critical for activity.
  • Synthetic Advancements: Optimized methods (e.g., sonochemistry ) could streamline the synthesis of the target compound, improving scalability for preclinical studies.

Biological Activity

N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide, with the CAS number 1251702-96-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1251702-96-1
Molecular FormulaC21H23FN4O
Molecular Weight366.4 g/mol

Inhibition of Enzymatic Activity

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, potentially impacting pathways involved in cell proliferation and survival. Enzyme inhibition can lead to altered metabolic processes within cells, which is a common mechanism for therapeutic agents targeting cancer and other diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with nucleic acid synthesis.

Case Study 1: Anticancer Properties

In a study evaluating the anticancer potential of the compound, it was tested against various cancer cell lines. The results demonstrated significant cytotoxicity in human breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Research Findings

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismResult
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
AnticancerA549 (Lung Cancer)IC50 = 20 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL

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